2-(1,4-Diazepan-1-yl)benzonitrile

Vue d'ensemble

Description

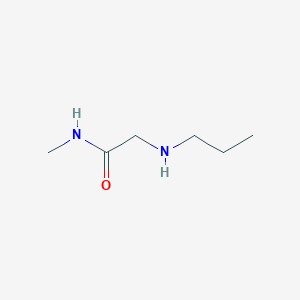

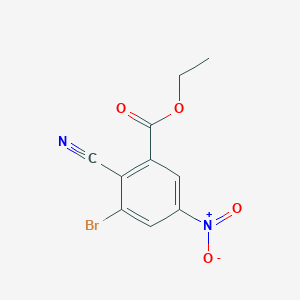

“2-(1,4-Diazepan-1-yl)benzonitrile” is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for “2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” is 1S/C12H15N3.ClH/c13-10-11-4-1-2-5-12(11)15-8-3-6-14-7-9-15;/h1-2,4-5,14H,3,6-9H2;1H . This indicates the presence of a chlorine atom in the hydrochloride form of the compound.Physical And Chemical Properties Analysis

“2-(1,4-Diazepan-1-yl)benzonitrile” has a predicted boiling point of 377.6° C at 760 mmHg, a predicted density of 1.1 g/cm^3, and a predicted refractive index of n 20D 1.59 . It is stored at room temperature .Applications De Recherche Scientifique

Synthesis of Bistriazenes

A study by Tingley and Vaughan (2006) explores the synthesis of a series of bistriazenes, utilizing 1,4-diaminobutane and formaldehyde in the reaction with diazonium salts. This process results in compounds characterized by IR and NMR spectroscopy, with their structure confirmed by X-ray crystallography. These bistriazenes are significant for their inclusion of the novel saturated heterocycle, 1,3-diazepane, demonstrating the versatility of 1,4-diazepan-1-yl in synthesizing novel compounds (Tingley & Vaughan, 2006).

Anti-Tubercular Agents

Naidu et al. (2016) synthesized and evaluated a series of compounds for anti-tubercular activity, where 1,4-diazepan-1-yl played a critical role. The compounds exhibited varying degrees of minimum inhibitory concentration against Mycobacterium tuberculosis. This research highlights the potential of 2-(1,4-Diazepan-1-yl)benzonitrile derivatives in developing new anti-tubercular agents (Naidu et al., 2016).

Synthesis of Biologically Active Compounds

Chen et al. (2014) demonstrated the N-alkylation of 2-aminobenzonitriles, showing the synthesis of various 2-N-pyridylmethyl benzonitriles. This study is important for its exploration in synthesizing biologically interesting compounds, highlighting the relevance of 1,4-diazepan-1-yl structures in medicinal chemistry (Chen et al., 2014).

Antimicrobial and Anticancer Activities

Verma et al. (2015) synthesized a series of compounds involving 1,4-diazepin-1-yl and evaluated them for antimicrobial and anticancer activities. This study underscores the potential therapeutic applications of 1,4-diazepan-1-yl derivatives in treating various diseases (Verma et al., 2015).

Synthesis of 1,4-Diazepines

Maiti et al. (2020) developed a method for synthesizing 1,4-diazepanes and benzo[b][1,4]diazepines. This study illustrates the synthetic versatility of 1,4-diazepan-1-yl in forming complex heterocyclic structures, expanding the scope of chemical synthesis in pharmaceutical research (Maiti et al., 2020).

Synthesis of Benzodiazepines

Palimkar et al. (2007) reported a novel one-pot synthesis method for benzo[b][1,4]diazepines, showcasing the role of 1,4-diazepan-1-yl in the creation of benzodiazepines with potential medicinal applications (Palimkar et al., 2007).

Novel σ1 Receptor Ligands

Fanter et al. (2017) synthesized 1,4-diazepanes as novel σ1 receptor ligands, starting from enantiomerically pure amino acids. This research indicates the importance of 1,4-diazepan-1-yl structures in developing new pharmaceutical agents (Fanter et al., 2017).

Falcipain-2 Inhibitors

Mahesh et al. (2014) designed and synthesized 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as new falcipain-2 inhibitors, demonstrating the therapeutic potential of 1,4-diazepan-1-yl derivatives in treating human malaria (Mahesh et al., 2014).

Epoxidation Catalyst

Sankaralingam and Palaniandavar (2014) investigated manganese(III) complexes of 1,4-diazepane derivatives as catalysts for olefin epoxidation, showing the chemical utility of 1,4-diazepan-1-yl in catalysis (Sankaralingam & Palaniandavar, 2014).

Safety And Hazards

“2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion, skin contact, and inhalation, among others .

Propriétés

IUPAC Name |

2-(1,4-diazepan-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-10-11-4-1-2-5-12(11)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYMNMBDKTWPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Diazepan-1-yl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)

![N-[(2,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414664.png)

amine](/img/structure/B1414665.png)

![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1414670.png)

![2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1414672.png)

![Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate](/img/structure/B1414673.png)